1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide
Description
Structure and Synthesis 1-(Benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Benzodioxole moiety: A fused bicyclic aromatic system with electron-donating oxygen atoms, enhancing metabolic stability and binding affinity to hydrophobic pockets in biological targets .
- Azetidine ring: A four-membered saturated nitrogen heterocycle, conferring conformational rigidity and improved pharmacokinetic properties compared to larger rings (e.g., piperidine) .
- 2-Cyanophenyl carboxamide: The electron-withdrawing cyano group at the ortho position modulates solubility and influences interactions with target proteins .
Coupling of benzo[d][1,3]dioxole-5-carbonyl chloride with azetidine-3-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDCI/HOBT) .
Subsequent reaction with 2-cyanophenylamine to form the carboxamide linkage .
Potential Applications The structural features align with compounds targeting enzymes or receptors requiring rigid, lipophilic scaffolds, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c20-8-13-3-1-2-4-15(13)21-18(23)14-9-22(10-14)19(24)12-5-6-16-17(7-12)26-11-25-16/h1-7,14H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNCIYHPSQKWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of various biological pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an azetidine ring. The presence of the cyanophenyl group suggests potential interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds similar to 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide may act as modulators of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms in cancer therapy . The compound's ability to influence these transporters could enhance the efficacy of co-administered drugs.
Therapeutic Applications
- Cancer Treatment : Preliminary studies have shown that derivatives of this compound exhibit antitumor activity against various cancer cell lines, including lung and breast cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against PD-L1, a target in immunotherapy for cancer .
- Cystic Fibrosis : The compound has been investigated for its potential use in treating cystic fibrosis by modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) function through ABC transporter regulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study 1 : A study reported that a derivative with similar structural features exhibited significant inhibition of PD-L1 with an IC50 value of 1.8 nM, showcasing its potential as an immunotherapeutic agent .
- Study 2 : Another research focused on the modulation of ABC transporters, revealing that specific derivatives could enhance drug delivery in resistant cancer cells, thereby improving treatment outcomes .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Potential
Several studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
Research has demonstrated that similar compounds can exhibit anticonvulsant properties. A study on 5-substituted benzo[d][1,3]dioxole derivatives showed promising results in seizure models, indicating that modifications to the dioxole structure can enhance neuroprotective effects .
Case Study 1: Anticancer Activity
A recent study investigated the effects of a related compound on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis in MCF-7 cells. Mechanistic studies revealed that it activates caspase pathways and alters mitochondrial membrane potential.
Case Study 2: Anticonvulsant Efficacy
In a pharmacological evaluation of a series of benzo[d][1,3]dioxole derivatives, one compound demonstrated high efficacy in protecting against seizures in animal models. The protective index was comparable to established antiepileptic drugs, suggesting potential for further development .
Applications in Drug Development
The unique structural features of 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide make it a candidate for further exploration in drug development:
- Targeting ATP-binding cassette transporters : Some derivatives have been identified as modulators for these transporters, which play crucial roles in drug absorption and resistance mechanisms .
- Potential as anti-inflammatory agents : Given their ability to modulate cellular pathways involved in inflammation, these compounds could be explored for therapeutic use in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Impact of Azetidine vs. The 2-cyanophenyl substituent improves solubility compared to the 6-methylpyridin-2-yl analog, as cyano groups reduce logP values .
Biological Activity Trends The guanidino-hexyloxy derivative () demonstrates potent anti-trypanosomal activity, suggesting that bulky substituents on the phenyl ring enhance parasitic target engagement . Simpler analogs like N-phenylbenzo[d][1,3]dioxole-5-carboxamide () lack reported bioactivity, highlighting the necessity of heterocyclic cores (e.g., azetidine) for efficacy .
Synthetic Efficiency
- Carbodiimide-mediated coupling (EDCI/HOBT) achieves moderate yields (~57–75%) for benzodioxole-carboxamides, but azetidine ring functionalization may require optimized conditions .
Research Findings and Implications
- Azetidine Advantage : The four-membered ring in the target compound likely reduces metabolic degradation compared to five- or six-membered analogs, as seen in protease-resistant azetidine-based inhibitors .
- 2-Cyanophenyl vs. Pyridinyl: The cyano group’s electron-withdrawing nature may enhance binding to kinases (e.g., via H-bonding with catalytic lysine), whereas methylpyridinyl groups could favor π-π stacking .
- Therapeutic Potential: Structural parallels to anti-trypanosomal agents () suggest unexplored applications in infectious diseases, warranting further SAR studies .
Q & A
Basic Question: What are the key considerations for synthesizing 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide?
Answer:
Synthesis typically involves multi-step reactions, including:
- Acylation of azetidine-3-carboxylic acid with benzo[d][1,3]dioxole-5-carbonyl chloride under anhydrous conditions (e.g., using DMF as a solvent and LiH as a base) .
- Amide coupling between the acylated azetidine and 2-cyanoaniline via carbodiimide-based reagents (e.g., EDC/HOBt) to form the final carboxamide .
Critical factors include: - Purity control : Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to avoid byproducts.
- Reaction monitoring : TLC or LC-MS to confirm completion at each step .
Basic Question: How is structural characterization of this compound performed?
Answer:
Characterization relies on:
- Spectroscopic techniques :
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₃O₄: 376.1297) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., cell lines, incubation times). Mitigate by standardizing protocols (e.g., ATP-based viability assays with triplicate replicates) .
- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference .
- Orthogonal validation : Confirm hits with secondary assays (e.g., SPR for binding affinity if initial data from fluorescence assays are inconsistent) .
Example approach: Re-test disputed IC₅₀ values under controlled pH (7.4) and temperature (37°C) with positive/negative controls .
Advanced Question: What experimental designs are optimal for structure-activity relationship (SAR) studies?
Answer:
- Scaffold diversification : Synthesize analogs with substitutions on:
- High-throughput screening (HTS) : Use 96-well plates to test analogs against target enzymes (e.g., kinases) at 10 µM, with Z’ factor ≥0.5 for robustness .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Advanced Question: How to address poor solubility in biological assays?
Answer:
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve lipophilicity temporarily .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .
Advanced Question: What methodologies elucidate the compound’s mechanism of action?
Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinetic studies : Perform time-resolved fluorescence to measure enzyme inhibition (e.g., kᵢₙₕᵢ₆ᵢₜᵢₒₙ for proteases) .
- Computational modeling : Dock the compound into target active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
